![molecular formula C13H14BrN3O B12535925 Benzamide, 4-bromo-N-[5-(1-methylethyl)-1H-pyrazol-3-yl]- CAS No. 714230-83-8](/img/structure/B12535925.png)
Benzamide, 4-bromo-N-[5-(1-methylethyl)-1H-pyrazol-3-yl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, 4-bromo-N-[5-(1-methylethyl)-1H-pyrazol-3-yl]- is a chemical compound with significant interest in various scientific fields. This compound is characterized by the presence of a bromine atom at the 4-position of the benzamide ring and a pyrazolyl group substituted at the nitrogen atom. Its unique structure makes it a valuable subject for research in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-bromo-N-[5-(1-methylethyl)-1H-pyrazol-3-yl]- typically involves the reaction of 4-bromobenzoyl chloride with 5-(1-methylethyl)-1H-pyrazole-3-amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Benzamide, 4-bromo-N-[5-(1-methylethyl)-1H-pyrazol-3-yl]- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation can produce a carboxylic acid .
Applications De Recherche Scientifique
Benzamide, 4-bromo-N-[5-(1-methylethyl)-1H-pyrazol-3-yl]- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its therapeutic potential in treating diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Benzamide, 4-bromo-N-[5-(1-methylethyl)-1H-pyrazol-3-yl]- involves its interaction with specific molecular targets. The bromine atom and pyrazolyl group play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-N-methylbenzamide
- 4-Bromo-N-ethyl-N-methylbenzamide
- 4-Bromo-N-(1-methylbutyl)benzamide
Uniqueness
Benzamide, 4-bromo-N-[5-(1-methylethyl)-1H-pyrazol-3-yl]- stands out due to its unique combination of a bromine atom and a pyrazolyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propriétés
Numéro CAS |
714230-83-8 |
|---|---|
Formule moléculaire |
C13H14BrN3O |
Poids moléculaire |
308.17 g/mol |
Nom IUPAC |
4-bromo-N-(5-propan-2-yl-1H-pyrazol-3-yl)benzamide |
InChI |
InChI=1S/C13H14BrN3O/c1-8(2)11-7-12(17-16-11)15-13(18)9-3-5-10(14)6-4-9/h3-8H,1-2H3,(H2,15,16,17,18) |
Clé InChI |
WATZRHFPUUTHEW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=NN1)NC(=O)C2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


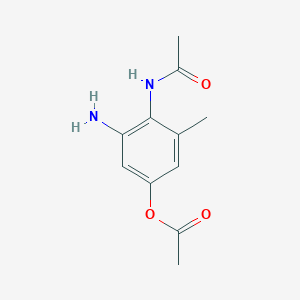
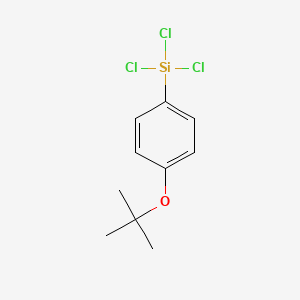
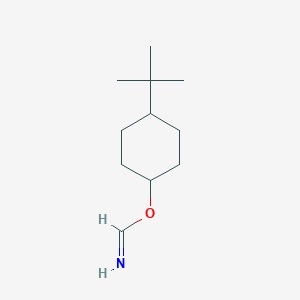
![2,4,6-Tris[(prop-2-yn-1-yl)oxy]benzoic acid](/img/structure/B12535858.png)
![5-(But-3-en-1-yl)-2-[(3,4-difluorophenyl)ethynyl]-1,3-difluorobenzene](/img/structure/B12535863.png)
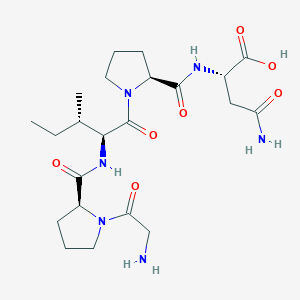
methylidene}amino]benzoic acid](/img/structure/B12535877.png)

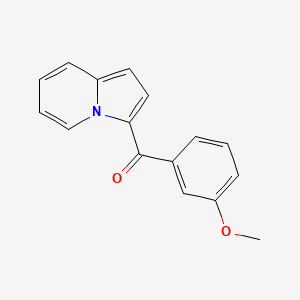
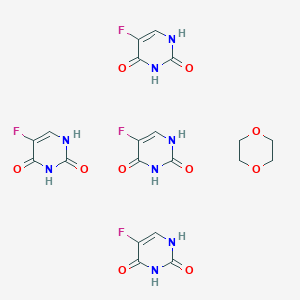
![4-Bromo-1,2-bis{2-[4-(2,2-diphenylethenyl)phenyl]ethenyl}naphthalene](/img/structure/B12535915.png)
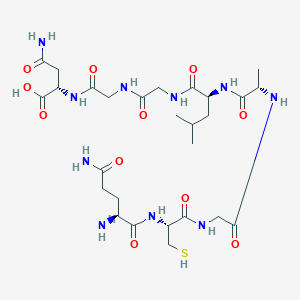
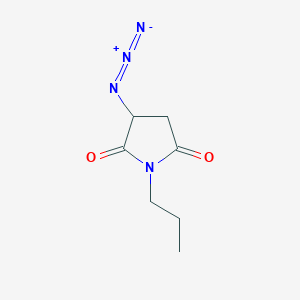
![Isothiazole, 4-(4-fluorophenyl)-5-methyl-3-[4-(methylsulfonyl)phenyl]-](/img/structure/B12535928.png)
